1-(2-Pentylcyclopropyl)pent-4-EN-2-one
Description
Structure
3D Structure
Properties
CAS No. |
824392-01-0 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-(2-pentylcyclopropyl)pent-4-en-2-one |
InChI |
InChI=1S/C13H22O/c1-3-5-6-8-11-9-12(11)10-13(14)7-4-2/h4,11-12H,2-3,5-10H2,1H3 |
InChI Key |
ZGXYXCBHVQRDQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC1CC(=O)CC=C |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 1 2 Pentylcyclopropyl Pent 4 En 2 One
Reactivity Profiles and Transformations of Cyclopropyl (B3062369) Ketones
The cyclopropyl ketone unit is a versatile functional group in organic synthesis. The strain energy of the three-membered ring provides a potent driving force for reactions that lead to ring cleavage. scispace.com This reactivity can be harnessed through various catalytic systems, including thermal, photochemical, and transition-metal-mediated processes, to generate a diverse array of molecular architectures.
Ring-Opening Reactions and Fragmentation Pathways of the Cyclopropyl Moiety
The C-C bonds of the cyclopropyl ring in cyclopropyl ketones are susceptible to cleavage under various conditions, leading to open-chain products or serving as an entry point for more complex transformations. The regioselectivity of the ring-opening is often influenced by the substitution pattern on the cyclopropane (B1198618) ring and the reaction conditions employed. acs.org
Reductive conditions, often employing single-electron transfer (SET) reagents like samarium(II) diiodide (SmI2), can induce facile ring opening. capes.gov.br This process typically occurs at low temperatures and involves the formation of a ketyl radical anion intermediate, which then undergoes fragmentation. scispace.comnih.gov The presence of an ester group at the C2 position of the cyclopropane ring has been shown to play a significant role in promoting this type of reductive ring opening. capes.gov.br
Iron-catalyzed reductive ring-opening reactions have also been developed. These methods can achieve high regioselectivity by favoring the formation of the more stable carbon-centered radical intermediate after the initial C-C bond cleavage. acs.org Acid-catalyzed ring-opening is another common pathway, proceeding through protonation of the ketone followed by cleavage of a cyclopropyl C-C bond to relieve ring strain. rsc.orgrsc.org Depending on the substrate and conditions, this can lead to the formation of γ-substituted silyl (B83357) enol ethers or other functionalized open-chain products. nih.gov
The fragmentation pathways are diverse. For instance, under photoredox or metalloradical conditions, the ring-opened intermediates can be trapped to form difunctionalized products. nih.gov In the absence of a trapping agent, the intermediates may undergo further rearrangement or cyclization. The specific pathway is highly dependent on the reaction mechanism, which can involve radical, anionic, or cationic intermediates. acs.orgrsc.org
| Catalyst/Reagent System | Reaction Type | Key Intermediate | Typical Product | Reference |
|---|---|---|---|---|
| SmI2 / Proton Source | Reductive Ring Opening | Ketyl Radical Anion | Functionalized Ketone | capes.gov.br |
| Fe Catalyst / Mn / TMSCl | Reductive Ring Opening/gem-Difluoroallylation | Ketyl Radical | Carbonyl-containing gem-difluoroalkene | acs.org |
| Lewis/Brønsted Acid | Acid-Catalyzed Ring Opening | Cationic Intermediate | γ-Halogenated Silyl Enol Ether | rsc.orgnih.gov |
| (tpy)NiI / ZnCl2 / TMSCl | C-C Activation / Difunctionalization | Alkylnickel(II) Intermediate | β-Substituted Enol Ether | chemrxiv.org |
Formal [3+2] Cycloadditions Involving Cyclopropyl Ketones as Substrates
Cyclopropyl ketones are valuable three-carbon synthons for formal [3+2] cycloaddition reactions with alkenes and alkynes, providing a powerful method for constructing highly substituted five-membered rings. scispace.comnih.gov These reactions typically proceed through a stepwise mechanism involving the ring opening of the cyclopropane to form a 1,3-dipole equivalent, which is then trapped by a two-atom partner (the alkene or alkyne).
Several catalytic systems have been developed to facilitate these cycloadditions. Visible light photocatalysis, using catalysts like Ru(bpy)₃²⁺ in the presence of a Lewis acid, can initiate the reaction via a one-electron reduction of the ketone to a radical anion. scispace.comnih.govacs.org This intermediate undergoes ring opening to a distonic radical anion, which then engages the alkene partner in a stepwise radical cycloaddition. organic-chemistry.org This approach has been successfully applied to both intramolecular and intermolecular reactions. scispace.com
Transition metals, particularly Ni(0) complexes, are also effective catalysts for these transformations. scispace.comnih.gov The related vinylcyclopropane-cyclopentene rearrangement, which can be catalyzed by Ni(0), Pd(0), or Rh(I), shares mechanistic features with these cycloadditions and often proceeds through metallacyclic intermediates. acs.orgnih.govorganicreactions.org Additionally, chiral titanium-salen complexes have been used to achieve stereoselective [3+2] cycloadditions through a radical redox-relay mechanism. organic-chemistry.org The key step involves the homolytic cleavage of the cyclopropyl ring upon coordination to a Ti(III) species, forming a carbon-centered radical tethered to a Ti(IV) enolate. organic-chemistry.org
Samarium Diiodide (SmI₂)-Catalyzed Intermolecular Couplings and Related Mechanistic Investigations
Samarium diiodide (SmI₂) is a potent single-electron transfer (SET) reductant that has been extensively used to mediate radical reactions. nih.gov Recently, catalytic systems using SmI₂ have been developed for the intermolecular coupling of cyclopropyl ketones with various partners, including alkenes, alkynes, and enynes. nih.govacs.orgrsc.org A key advantage of these catalytic methods is the operation of a radical relay mechanism, which regenerates the active Sm(II) species without the need for a stoichiometric metallic co-reductant. rsc.orgpolimi.itacs.org
The proposed mechanism for the SmI₂-catalyzed coupling involves the following key steps nih.govrsc.orgacs.org:
Single Electron Transfer (SET): A reversible SET from SmI₂ to the cyclopropyl ketone generates a ketyl radical anion intermediate.
Fragmentation: The ketyl radical undergoes rapid C-C bond cleavage of the cyclopropane ring to form a more stable enolate/radical species.
Intermolecular Coupling: The carbon-centered radical adds to an alkene or alkyne partner, generating a new radical intermediate.
Cyclization & Catalyst Regeneration: This new radical can then add back to the samarium(III)-enolate moiety. A subsequent back electron transfer (BET) to the Sm(III) center liberates the cyclopentene (B43876) product and regenerates the SmI₂ catalyst.
Mechanistic and computational studies have revealed a crucial link between the conformation of the starting cyclopropyl ketone and its reactivity in these couplings. polimi.itacs.orgacs.org For aryl cyclopropyl ketones, conjugation between the aromatic ring and the radical center stabilizes the key ketyl radical intermediate, enhancing reactivity. acs.orgresearchgate.net For alkyl cyclopropyl ketones, which are typically less reactive, robust catalytic conditions involving the addition of substoichiometric amounts of metallic samarium (Sm⁰) have been developed. The Sm⁰ likely prevents catalyst deactivation by reducing any Sm(III) back to the active Sm(II) state. nih.govacs.org
| Alkyl Group on Ketone | Coupling Partner | Catalytic Conditionsa | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclohexyl | Phenylacetylene | B | Keto-cyclopentene | 90 | acs.org |
| tert-Butyl | Phenylacetylene | B | Keto-cyclopentene | 80 | acs.org |
| Cyclohexyl | Styrene (B11656) | B | Keto-cyclopentane | 90 | acs.org |
| Cyclohexyl | 2,6-Dichlorostyrene | B | Keto-cyclopentane | 61 | acs.org |
| Cyclohexyl | (But-3-en-1-yn-1-yl)benzene | B | Keto-cyclopentene | 70 | acs.org |
aConditions B: SmI2 (cat.), Sm0 (substoichiometric).
Acid-Catalyzed Cyclizations and Rearrangements of Aryl Cyclopropyl Ketones
In the presence of acid catalysts, aryl cyclopropyl ketones can undergo intramolecular cyclization and rearrangement reactions. A common transformation is the cyclization onto the aryl ring to form 1-tetralones, which can proceed under mild conditions with a variety of acid catalysts, including stannic chloride. rsc.orgrsc.org
The mechanism of this cyclization is believed to proceed through a cationic intermediate. rsc.org Initial protonation or coordination of a Lewis acid to the ketone carbonyl activates the cyclopropyl ring for cleavage. The subsequent ring opening can form a stabilized benzyl (B1604629) carbocation, which is then trapped intramolecularly by the aromatic ring via electrophilic aromatic substitution, followed by deprotonation to yield the tetralone product. rsc.org An alternative pathway involving a cyclic oxonium ion intermediate has also been proposed. The distribution of products, including open-chain carbinols that are sometimes formed as side-products, is dependent on the electronic nature of the substituents on the aryl ring. rsc.orgrsc.org In superacidic media, protonated cyclopropyl ketones have been observed to rearrange into 1-oxacyclopent-1-enyl cations. acs.org These acid-catalyzed reactions highlight the dual role of the ketone as both an activating group for ring cleavage and a director for subsequent bond-forming events.
Reactions of Pent-4-en-2-one Derivatives
The pent-4-en-2-one portion of the title compound features an α,β-unsaturated ketone. This functional group is a classic Michael acceptor and is also susceptible to a range of other addition reactions at both the carbonyl carbon and the C=C double bond.
Nucleophilic and Electrophilic Additions to the α,β-Unsaturated Ketone System
The conjugated system of α,β-unsaturated ketones, such as pent-4-en-2-one derivatives, possesses two primary electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). This allows for two main modes of nucleophilic attack.
1,2-Addition (Direct Addition): Hard nucleophiles, such as organolithium reagents or Grignard reagents, tend to attack the electrophilic carbonyl carbon directly. This reaction, if followed by a proton workup, results in the formation of an allylic alcohol.
1,4-Addition (Conjugate Addition or Michael Addition): Softer nucleophiles, including cuprates (Gilman reagents), enolates, amines, and thiols, preferentially attack the β-carbon of the conjugated system. This results in the formation of an enolate intermediate, which is then protonated (typically during workup) to give a saturated ketone.
The reactivity of the α,β-unsaturated ketone system is central to many of the transformations involving the broader class of cyclopropyl ketone-containing molecules. For example, the enolates generated from the ring-opening reactions of cyclopropyl ketones are themselves potent nucleophiles that can participate in subsequent bond-forming reactions. nih.gov Furthermore, the double bond can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, although these reactions can sometimes be complicated by the presence of the ketone functionality.
Intramolecular Cyclization Reactions Involving the Alkene and Ketone Functionalities
The spatial proximity of the terminal alkene and the ketone functionality in 1-(2-pentylcyclopropyl)pent-4-en-2-one allows for several possible intramolecular cyclization reactions. One of the most significant of these is the intramolecular [2+2] photocycloaddition, also known as the Paternò-Büchi reaction. wikipedia.orgcambridgescholars.com This photochemical process involves the excitation of the carbonyl group, which then reacts with the ground-state alkene to form a four-membered oxetane (B1205548) ring. wikipedia.org
The mechanism for this type of enone-alkene cycloaddition is generally understood to proceed in a stepwise fashion through discrete diradical intermediates rather than a concerted pathway. wikipedia.org The process begins with the photoexcitation of the enone to a singlet excited state, which rapidly undergoes intersystem crossing to a more stable triplet state. wikipedia.orgscripps.edu This triplet enone then interacts with the tethered alkene to form a 1,4-diradical intermediate. Subsequent spin inversion allows for the closure of the diradical to form the final cyclobutane-containing product, in this case, a bicyclo[3.2.0]heptane derivative. wikipedia.orgresearchgate.netacs.orgmdpi.com
Depending on the regioselectivity of the ring closure, two primary isomeric products can be formed: a "straight" product or a "crossed" product. nih.gov The outcome is often dictated by the length and flexibility of the tether connecting the enone and the alkene, with the formation of a five-membered ring in the diradical intermediate being a guiding principle. wikipedia.orgd-nb.info For this compound, this would lead to complex polycyclic structures incorporating the cyclopropane ring into the bicyclo[3.2.0]heptane framework.
Another potential cyclization pathway involves single-electron transfer (SET) to the ketone, generating a ketyl radical. rsc.org This intermediate can then undergo intramolecular addition to the alkene, leading to a five-membered ring after a second SET reduction and protonation. This type of reductive cyclization is often promoted by reagents like samarium diiodide (SmI₂). rsc.orgnih.govmanchester.ac.ukacs.org
| Reaction Type | Key Intermediate | Potential Product Skeleton | Conditions |
|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition (Paternò-Büchi) | 1,4-Diradical | Cyclopropyl-substituted Bicyclo[3.2.0]heptan-2-ol | UV irradiation (λ ≈ 300–370 nm) d-nb.info |
| Reductive Radical Cyclization | Ketyl Radical Anion | Cyclopropyl-substituted Cyclopentanol | Reducing agents (e.g., SmI₂) rsc.org |
Rearrangement Pathways of Pentenone Structures (e.g., McLafferty rearrangement in mass spectrometry)
In mass spectrometry, molecules containing a keto-group often undergo a characteristic fragmentation known as the McLafferty rearrangement. wikipedia.org This reaction requires the presence of a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. The rearrangement proceeds through a six-membered ring transition state, where the γ-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the bond between the alpha (α) and beta (β) carbons. dummies.comchemistrylearner.com The products are a neutral alkene molecule and an enol radical cation, which is detected by the mass spectrometer. dummies.comunacademy.com
The structure of this compound possesses multiple γ-hydrogens on its pentyl side chain, making it a prime candidate for the McLafferty rearrangement. The transfer of a γ-hydrogen from the pentyl group would lead to the expulsion of a neutral propene molecule (C₃H₆) and the formation of a characteristic enol radical cation.
Beyond the classic McLafferty rearrangement, other fragmentation pathways are common for ketones. These include α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken, resulting in the formation of an acylium ion. jove.com For α,β-unsaturated ketones, fragmentation can also be initiated by protonation of the carbonyl oxygen, followed by complex rearrangements and losses of neutral molecules like benzene (B151609) or styrene in aromatic analogues. acs.orgnih.govresearchgate.net While this compound is aliphatic, analogous complex fragmentation patterns involving the cyclopropyl and pentenyl moieties can be anticipated.
| Parent Molecule | γ-Hydrogen Source | Neutral Fragment Lost | Detected Fragment (Enol Radical Cation) | Predicted m/z of Detected Fragment |
|---|---|---|---|---|
| This compound (M.W. = 194.32) | Pentyl group (C3') | Propene (CH₂=CHCH₃) | 1-(2-Ethylcyclopropyl)ethanone enol radical cation | 152 |
Comprehensive Mechanistic Elucidation of Key Chemical Transformations of the Compound
A thorough understanding of the chemical transformations of this compound requires a detailed investigation of the underlying reaction mechanisms, including the energetics of transition states and the direct observation or trapping of reactive intermediates.
Computational Studies on Transition States and Reaction Energetics
Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling transition states and calculating reaction energetics. e3s-conferences.org Methods such as Density Functional Theory (DFT) can be applied to study the intramolecular cyclization and rearrangement reactions of this compound.
For the intramolecular [2+2] photocycloaddition, computational studies can map the potential energy surface for the approach of the alkene to the excited ketone, the formation of the diradical intermediate, and the final ring closure. d-nb.info Such calculations can help predict the regioselectivity (straight vs. crossed) and stereoselectivity of the reaction by comparing the activation energies of the different possible transition states. libretexts.orgpraiseworthyprize.org For example, DFT calculations can reveal whether a chair-like or boat-like transition state is favored during the formation of five-membered rings in radical cyclizations. libretexts.org
Similarly, the energetics of the McLafferty rearrangement can be modeled. Computational studies can confirm the six-membered cyclic transition state and calculate the energy barrier for the hydrogen transfer and subsequent bond cleavage. acs.org These theoretical investigations offer deep mechanistic insights that complement experimental findings and can aid in the design of new reactions. nih.govmanchester.ac.ukacs.org
| Reaction Pathway | Transition State Type | Hypothetical Relative Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Intramolecular [2+2] Photocycloaddition | "Straight" Cycloaddition TS | 12.5 | Minor Product |
| "Crossed" Cycloaddition TS | 10.2 | Major Product | |
| McLafferty Rearrangement | Six-membered H-transfer TS | 15.8 | Favored in Mass Spectrometry |
Experimental Verification of Proposed Reaction Intermediates
The validation of proposed reaction mechanisms hinges on the detection and characterization of transient intermediates. acs.orgresearchgate.net For the photochemical reactions of this compound, the key intermediates are the excited triplet state of the enone and the subsequent 1,4-diradical.
These short-lived species can be studied using time-resolved spectroscopic techniques. Laser flash photolysis, for instance, can be used to generate the intermediates and monitor their decay on timescales from femtoseconds to milliseconds. acs.orgacs.org Time-resolved infrared (TRIR) and time-resolved resonance Raman (TR³) spectroscopy can provide structural information about these transient species, confirming their identity. acs.orgresearchgate.net
An alternative approach is to "trap" the reactive intermediate by introducing a scavenger molecule that reacts with it to form a stable, characterizable product. csbsju.edu For the diradical intermediate in the [2+2] photocycloaddition, radical trapping agents such as thiols or stable radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) could be employed. csbsju.eduresearchgate.net The formation of a covalent adduct between the intermediate and the trapping agent provides compelling evidence for the existence of that intermediate along the reaction pathway.
Stereochemistry and Stereoselective Synthesis Research of 1 2 Pentylcyclopropyl Pent 4 En 2 One
Stereochemical Considerations in the Formation of the Cyclopropane (B1198618) Ring
The formation of the substituted cyclopropane ring in 1-(2-pentylcyclopropyl)pent-4-en-2-one is a critical step where stereochemistry must be controlled. The presence of two substituents on the cyclopropane ring gives rise to the possibility of diastereomers (cis and trans isomers) and enantiomers (R and S configurations at the chiral centers). The relative orientation of the pentyl group and the pentenone substituent determines whether the molecule is the cis or trans diastereomer. Each of these diastereomers can exist as a pair of enantiomers.
Several established methods for cyclopropane synthesis must contend with these stereochemical issues. The Simmons-Smith cyclopropanation, for instance, involves an organozinc carbenoid reacting with an alkene. rsc.org While directing groups like hydroxyls can influence stereoselectivity, achieving high levels of asymmetric induction often requires modified, chiral versions of the reagent. rsc.org
Another powerful strategy is the Michael-Initiated Ring Closure (MIRC) reaction, which creates the cyclopropane ring through a conjugate addition followed by an intramolecular nucleophilic substitution. rsc.org The stereochemical outcome of MIRC reactions is highly dependent on the reaction conditions and the nature of the substrates and reagents used. Asymmetric variants employing chiral catalysts or auxiliaries have been developed to control the stereochemistry during both the Michael addition and the ring-closing steps. rsc.org
Transition-metal catalyzed decomposition of diazo compounds in the presence of an alkene is also a widely used method. rsc.org This approach allows for the transfer of a carbene to a double bond. The development of chiral transition metal complexes, such as those based on cobalt, has enabled highly selective asymmetric cyclopropanation reactions. dicp.ac.cnnih.gov These catalytic systems can effectively control both diastereoselectivity and enantioselectivity, providing access to specific stereoisomers of substituted cyclopropanes. dicp.ac.cnnih.govnih.gov
Development of Diastereoselective and Enantioselective Synthetic Methodologies for Cyclopropyl (B3062369) Ketones
Significant research has been dedicated to developing synthetic methods that allow for the selective synthesis of a single desired stereoisomer of cyclopropyl ketones. These methods can be broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective synthesis aims to control the relative stereochemistry, for example, favoring the formation of a trans isomer over a cis isomer. This is often achieved by using sterically demanding reagents or by taking advantage of substrate control, where the existing stereochemistry in a starting material directs the formation of a new stereocenter.
Enantioselective synthesis focuses on controlling the absolute stereochemistry to produce one enantiomer in excess of the other. This is typically accomplished using chiral catalysts or reagents. Several innovative catalytic systems have been developed for this purpose:
Metalloenzymatic Catalysis : Engineered enzymes, such as variants of sperm whale myoglobin (B1173299), have been shown to catalyze the cyclopropanation of olefins with diazoketones. rochester.edu These biocatalysts can exhibit remarkable substrate scope and provide access to chiral cyclopropyl ketones with high diastereoselectivity and enantioselectivity. rochester.edu
Cobalt(II)-Based Metalloradical Catalysis : Chiral cobalt(II) complexes have emerged as powerful catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. nih.gov By using specially designed chiral porphyrin ligands, these systems can achieve high yields with excellent diastereoselectivities and enantioselectivities for a broad range of substrates. nih.gov
Photocatalytic Cycloadditions : Dual-catalyst systems, combining a chiral Lewis acid with a transition metal photoredox catalyst, have been successfully applied to the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.govresearchgate.net This method allows for the enantiocontrolled synthesis of densely substituted cyclopentane (B165970) structures derived from cyclopropyl ketones. nih.gov
Below is a table summarizing various catalytic approaches for the stereoselective synthesis of cyclopropyl ketones.
| Catalytic System | Reaction Type | Key Features | Stereoselectivity | Ref. |
| Engineered Myoglobin | Olefin Cyclopropanation | Biocatalysis, broad substrate scope | High diastereo- and enantioselectivity | rochester.edu |
| Chiral Co(II)-Porphyrin | Radical Cyclopropanation | Metalloradical catalysis | Excellent diastereo- and enantioselectivity | nih.gov |
| Chiral Ti(salen) Complex | Formal [3+2] Cycloaddition | Radical redox-relay mechanism | Excellent diastereo- and enantioselectivity | acs.orgacs.org |
| Chiral N,N'-dioxide-Sc(III) | Ring-opening with β-naphthols | Lewis acid catalysis | Good enantioselectivity (up to 97% ee) | rsc.org |
| Chiral Ru(II)-Pheox Complex | Cyclopropanation with Diazo Amides | Transition metal catalysis | High diastereoselectivity and enantioselectivity | chemistryviews.org |
Chiral Pool and Asymmetric Catalysis Approaches for the Stereocontrol of Cyclopropyl-Containing Structures
Two primary strategies are employed to achieve stereocontrol in the synthesis of complex chiral molecules like this compound: leveraging the chiral pool and applying asymmetric catalysis.
The chiral pool refers to the collection of readily available, inexpensive, and enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org In chiral pool synthesis, one of these natural products serves as the starting material. Its inherent chirality is carried through the synthetic sequence to control the stereochemistry of the final product. This approach is particularly effective when the target molecule shares structural motifs with an abundant natural product. wikipedia.org For example, an enantiopure terpene could potentially serve as a precursor to introduce the desired stereochemistry in the cyclopropane ring.
Asymmetric catalysis , in contrast, utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from achiral or racemic starting materials. This is often a more versatile and efficient approach. The chiral catalyst, which can be a metal complex with a chiral ligand or an organic molecule (organocatalyst), creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. nih.govnih.gov
Examples of asymmetric catalysis in cyclopropane synthesis include:
Chiral Lewis Acid Catalysis : Chiral Lewis acids can coordinate to a ketone, like a cyclopropyl ketone, activating it for a reaction and simultaneously shielding one face of the molecule, thereby directing the approach of a reactant to achieve enantioselectivity. nih.gov This strategy has been used in photocatalytic cycloadditions. nih.govresearchgate.net
Transition Metal Catalysis : As mentioned previously, chiral complexes of metals like cobalt, ruthenium, and rhodium are highly effective in catalyzing asymmetric cyclopropanation reactions with diazo compounds, providing excellent control over both relative and absolute stereochemistry. nih.govchemistryviews.org
Impact of Stereochemistry on the Reactivity and Regioselectivity of Transformations
The specific stereochemistry of a cyclopropyl ketone has a profound impact on its chemical reactivity and the regioselectivity of its transformations. The strained three-membered ring is susceptible to ring-opening reactions, and the stereochemical arrangement of its substituents can dictate the pathway and outcome of these reactions.
For example, in the thermal or photochemical conversion of cyclopropyl ketones to 4,5-dihydrofurans, the stereochemistry of the starting ketone influences the stereochemistry of the product. cdnsciencepub.com Studies have shown that these reactions often proceed through a diradical intermediate, where the rate of bond rotation competes with the rate of ring closure. The initial stereoisomer determines the initial conformation of this intermediate, which in turn affects the stereochemical outcome of the final product. cdnsciencepub.com
The stereochemistry also plays a crucial role in reactions where the cyclopropyl ketone acts as a three-carbon building block, such as in [3+2] cycloadditions to form cyclopentanes. nih.govacs.org The facial selectivity of the approaching reactant is governed by the substituents on the cyclopropane ring, leading to the formation of specific diastereomers of the cyclopentane product. acs.org
Furthermore, in asymmetric ring-opening reactions catalyzed by chiral complexes, the catalyst must differentiate between the two enantiomers of a racemic cyclopropyl ketone or between the two faces of a prochiral cyclopropyl ketone. rsc.org The efficiency and enantioselectivity of these reactions are directly tied to the stereochemical fit between the substrate and the chiral catalyst. rsc.org The inherent strain and electronic properties of a specific stereoisomer can influence its susceptibility to single-electron transfer (SET) processes, affecting its reactivity in radical-based transformations. acs.orgnih.gov
Advanced Analytical and Spectroscopic Characterization Techniques for 1 2 Pentylcyclopropyl Pent 4 En 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide information about the structure of a molecule. By analyzing the chemical environment of each atom, it is possible to piece together the complete molecular architecture.
One-dimensional NMR provides fundamental information about the number and type of proton and carbon atoms in a molecule.
¹H NMR: The proton NMR spectrum of 1-(2-Pentylcyclopropyl)pent-4-en-2-one would reveal distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment, while the splitting patterns (multiplicity) would indicate the number of adjacent protons. Protons on the vinyl group (pent-4-en-2-one moiety) would appear in the downfield region (δ 5-6 ppm), while the aliphatic protons of the pentyl chain and cyclopropyl (B3062369) ring would resonate in the upfield region (δ 0.5-2.5 ppm).
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the ketone would exhibit a characteristic downfield shift (δ > 200 ppm). The sp² hybridized carbons of the double bond would appear around δ 115-140 ppm. docbrown.info The carbons of the aliphatic pentyl chain and the highly strained cyclopropyl ring would be found in the upfield region of the spectrum. docbrown.info
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (Functional Group) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~208 |
| Vinylic CH₂= | ~5.1 | ~115 |
| Vinylic =CH- | ~5.8 | ~137 |
| Allylic -CH₂- | ~3.1 | ~45 |
| Cyclopropyl CH | ~0.5 - 1.5 | ~15 - 30 |
| Pentyl CH₃ | ~0.9 | ~14 |
| Pentyl CH₂ | ~1.3 | ~22 - 32 |
Note: These are predicted values based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for establishing the precise connectivity and spatial arrangement of atoms within the molecule. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It would be used to trace the connectivity within the pentyl group and the pent-4-en-2-one chain, and to establish the relationships between the protons on the cyclopropyl ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This is a powerful tool for unambiguously assigning the ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is essential for connecting the molecular fragments, for instance, by showing a correlation from the protons on the carbon adjacent to the cyclopropyl ring to the carbons within the ring, and from the cyclopropyl protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is particularly valuable for determining the stereochemistry of the molecule, such as the cis or trans relationship of the substituents on the cyclopropyl ring.
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment can establish correlations between all protons within a coupled spin system. libretexts.org For example, a cross-peak for one proton in the pentyl chain could reveal the signals of all other protons in that same chain. libretexts.orgwisc.edu
Expected Key 2D NMR Correlations for Structural Elucidation
| 2D NMR Technique | Purpose | Expected Key Correlations |
|---|---|---|
| COSY | Establish ¹H-¹H connectivity through bonds | - Protons within the pentyl chain- Protons within the pent-4-en-2-one moiety- Protons on the cyclopropyl ring |
| HSQC | Correlate protons to their directly attached carbons | - Each CH, CH₂, and CH₃ group will show a single cross-peak |
| HMBC | Establish long-range (2-3 bond) ¹H-¹³C connectivity | - Correlation between cyclopropyl protons and the carbonyl carbon- Correlation between pentyl protons and cyclopropyl carbons |
| NOESY | Determine through-space proximity and stereochemistry | - Correlations between substituents on the cyclopropyl ring to determine relative stereochemistry (cis/trans) |
| TOCSY | Identify all protons within a spin system | - A single experiment can highlight all protons of the pentyl group |
For compounds that are difficult to analyze in solution due to insolubility or crystallinity, solid-state NMR (SSNMR) provides an alternative for structural characterization. acs.orgpreprints.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to overcome the spectral line broadening that occurs in the solid state, allowing for high-resolution spectra to be obtained. preprints.org SSNMR can provide detailed information on the conformation and packing of molecules within a crystal lattice. acs.orgacs.org While solution-state NMR is typically sufficient for a molecule like this compound, SSNMR remains a valuable tool for analyzing complex organic materials, polymers, and biomolecules in their native solid phase. preprints.orgnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm its chemical formula by matching the experimentally measured mass to the calculated theoretical mass.
Elemental Composition Data from HRMS
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂O |
| Calculated Monoisotopic Mass | 194.1671 u |
| Expected HRMS Result | 194.1671 ± 0.0005 u |
In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. wikipedia.org The fragmentation pattern is a molecular fingerprint that provides significant structural information. For this compound, fragmentation would be directed by the ketone functional group and the presence of the cyclopropyl ring and the double bond.
Key fragmentation pathways for ketones include:
Alpha-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org This is often a dominant fragmentation pathway.
McLafferty Rearrangement: This rearrangement can occur in ketones that possess a γ-hydrogen atom relative to the carbonyl group, leading to the elimination of a neutral alkene molecule. youtube.com
The presence of the cyclopropyl ring introduces additional fragmentation pathways, often involving ring-opening followed by further cleavage. Similarly, the unsaturated ketone moiety can undergo specific fragmentations. acs.orgresearchgate.net
Predicted Mass Spectrometry Fragmentation for this compound
| m/z of Fragment Ion | Proposed Fragment Structure / Loss | Fragmentation Pathway |
|---|---|---|
| 194 | [C₁₃H₂₂O]⁺ | Molecular Ion (M⁺) |
| 125 | [C₈H₁₃O]⁺ | Alpha-cleavage: Loss of pentyl radical (•C₅H₁₁) |
| 97 | [C₆H₉O]⁺ | Cleavage of the bond between the cyclopropyl ring and the ketone chain |
| 69 | [C₅H₉]⁺ | Fragment corresponding to the pentylcyclopropyl cation after rearrangement |
Note: The base peak in the spectrum would be the most stable fragment ion formed.
Tandem Mass Spectrometry (MS/MS or MSn) for Deeper Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the context of this compound, an initial mass spectrometry (MS) scan would determine its molecular weight. Subsequently, the molecular ion (or a specific precursor ion) is selected, isolated, and subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, structurally significant fragment ions (product ions).
The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, key fragmentations would be expected at the bonds adjacent to the carbonyl group (alpha-cleavage) and through characteristic rearrangements like the McLafferty rearrangement. libretexts.org The fragmentation of the cyclopropyl and pentyl moieties provides further structural confirmation. By analyzing the mass-to-charge ratios (m/z) of these product ions, a detailed structural puzzle can be pieced together, confirming the connectivity of the atoms and the positions of functional groups. This level of detail is crucial for distinguishing between isomers that might have identical molecular weights.
Table 1: Predicted MS/MS Fragmentation Pathways for this compound
| Fragmentation Type | Description | Expected Product Ion Information |
|---|---|---|
| Alpha-Cleavage | Cleavage of the C-C bond adjacent to the carbonyl group. | Loss of the allyl group (CH₂CH=CH₂) or the cyclopropylmethyl group. |
| McLafferty Rearrangement | Hydrogen transfer from a gamma-carbon to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This is possible via the pentyl chain. | Generation of a neutral alkene fragment and a characteristic enol radical cation. |
| Cyclopropane (B1198618) Ring Opening | Fragmentation initiated by the cleavage of the strained cyclopropane ring. | A series of fragment ions corresponding to the loss of alkyl radicals from the opened ring structure. |
| Pentyl Chain Fragmentation | Standard alkane fragmentation involving the sequential loss of smaller alkyl radicals (e.g., CH₃, C₂H₅) from the pentyl side chain. | A series of ions separated by 14 Da (CH₂), characteristic of an alkyl chain. |
Chromatographic Separation Methods for Resolution of Isomers and Mixture Analysis
Due to the presence of stereocenters (on the cyclopropane ring) and a double bond, this compound can exist as multiple diastereomers (e.g., cis and trans isomers) and potentially enantiomers. Chromatographic methods are essential for separating these closely related structures before their analysis by mass spectrometry, ensuring that the data obtained corresponds to a single, pure compound.
Given its molecular structure, this compound is expected to be sufficiently volatile and thermally stable for analysis by gas chromatography.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for separating and identifying volatile compounds. researchgate.net The sample is vaporized and passed through a long capillary column. Different compounds travel through the column at different speeds based on their boiling points and interactions with the column's stationary phase, leading to their separation. As each compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint. The combination of the retention time from the GC and the mass spectrum from the MS allows for highly confident identification, especially when compared against spectral libraries. Enantioselective GC, using a chiral stationary phase, could further be employed to resolve and analyze the individual enantiomers of cyclopropane derivatives. researchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS) offers significantly enhanced separation power for highly complex samples. gcms.cz This technique uses two different GC columns connected by a modulator. The separation from the first column is subjected to a second, very rapid separation on the second column. mdpi.com The result is a highly structured two-dimensional chromatogram with an exceptionally high peak capacity, allowing for the resolution of compounds that would co-elute in a one-dimensional GC system. nih.gov When coupled with a high-speed Time-of-Flight Mass Spectrometer (TOFMS), which can acquire full mass spectra very rapidly, GC×GC-TOFMS is ideal for analyzing trace components in complex matrices, such as essential oils or environmental samples, where this compound might be found. gcms.cz
While GC-MS is often suitable for ketones, Liquid Chromatography-Mass Spectrometry (LC-MS) provides a critical alternative, particularly if the compound is present in a mixture with non-volatile components or if it exhibits thermal instability.
LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This technique is highly versatile and can be adapted for a wide range of polarities. For ketones like this compound, Reverse-Phase HPLC is a common approach. To enhance detection and ionization efficiency in the mass spectrometer, derivatization with reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. researchgate.net This reaction specifically targets carbonyl groups, creating hydrazone derivatives that are readily analyzed by LC-MS, often with UV detection as well. waters.commdpi.com LC-MS is the cornerstone of modern metabolomics for its ability to analyze a vast range of compounds in a single run. nih.gov
Table 2: Comparison of Chromatographic Techniques for Analysis
| Technique | Primary Application | Advantages for this Compound | Limitations |
|---|---|---|---|
| GC-MS | Analysis of volatile and thermally stable compounds. | Good separation of isomers; extensive spectral libraries for identification. researchgate.net | Not suitable for thermally labile compounds or non-volatile matrices. |
| GC×GC-TOFMS | Analysis of highly complex volatile mixtures. | Superior separation power for resolving trace components from matrix interferences. gcms.czmdpi.com | Complex data processing; requires specialized instrumentation. |
| LC-MS | Analysis of non-volatile, polar, or thermally labile compounds. | Applicable to a wider range of sample matrices; derivatization can improve sensitivity. mdpi.comnih.gov | May have lower resolution for some isomers compared to high-resolution GC. |
The unambiguous identification of a compound in a complex natural extract or metabolomics sample often requires correlating data from multiple analytical platforms. nih.gov Integrated data analysis approaches, such as the SCORE-metabolite-ID (Semi-automatic COrrelation analysis for REliable metabolite IDentification) method, provide a framework for achieving this. researchgate.netresearchgate.net
This strategy involves mathematically correlating data from different analyses, such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy, across a series of chromatographic fractions. chemrxiv.orgchemrxiv.org While originally designed to link NMR and MS data, the principle can be extended. For this compound, one could correlate the elution profile from an LC separation with high-resolution MS and MS/MS data. Signals (e.g., precursor ions, fragment ions, adducts) that show the same elution profile across the fractions are mathematically grouped and assigned to a single compound. This correlation provides a much higher degree of confidence in the identification than relying on a single data point, especially when authentic reference standards are not available. researchgate.netchemrxiv.org This approach is a key strategy for moving from detecting signals to confidently identifying the molecules they represent. nih.gov
Computational Chemistry Approaches to Understanding 1 2 Pentylcyclopropyl Pent 4 En 2 One
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reaction Barriers
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in probing the fundamental electronic properties of 1-(2-Pentylcyclopropyl)pent-4-en-2-one. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Electronic Structure: DFT calculations can map the electron density of this compound, revealing regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, as areas with high electron density are susceptible to electrophilic attack, while electron-deficient regions are prone to nucleophilic attack. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also key descriptors of its electronic behavior and reactivity.
Stability: The thermodynamic stability of different isomers and conformers of this compound can be assessed by calculating their relative energies. These calculations can help identify the most stable geometric arrangement of the atoms in the molecule.
Reaction Barriers: DFT is also employed to investigate the energetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate the activation energy barriers, providing insights into reaction kinetics and mechanisms.
Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K
| Property | Value |
|---|---|
| Enthalpy | -150.5 kcal/mol |
| Gibbs Free Energy | -105.2 kcal/mol |
| Entropy | 110.8 cal/mol·K |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of this compound by simulating the motion of its atoms over time. mdpi.comnih.govmdpi.com These simulations are governed by classical mechanics and a force field that describes the interactions between atoms.
Conformational Landscapes: The flexibility of the pentyl and pentenyl chains, as well as the orientation of the cyclopropyl (B3062369) ring, gives rise to a complex conformational landscape for this compound. MD simulations can explore these different conformations and determine their relative populations, providing a detailed understanding of the molecule's three-dimensional structure and flexibility.
Intermolecular Interactions: MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. By simulating the compound in different environments, researchers can analyze the non-covalent interactions, like hydrogen bonds and van der Waals forces, that govern its behavior in solution and its potential binding to a target site. mdpi.com
Computational Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational methods can predict various spectroscopic properties of this compound, which can be a significant aid in the analysis and interpretation of experimental data.
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of the molecule. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the compound and to assign specific signals to individual atoms.
Infrared Spectroscopy: The vibrational frequencies of this compound can also be calculated. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum and can help identify the presence of specific functional groups within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ketone) | 209.5 |
| C=C (Vinyl) | 137.2 |
| CH₂ (Vinyl) | 116.8 |
| CH (Cyclopropyl) | 35.1 |
Note: The data in this table is hypothetical and for illustrative purposes.
In Silico Screening and Design for Analogues and Derivatives
Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. semanticscholar.org In silico screening and design techniques can be applied to this compound to explore potential analogues and derivatives.
Virtual Screening: Large virtual libraries of compounds can be screened computationally to identify molecules that are structurally similar to this compound but may possess improved properties. nih.gov This process can be guided by pharmacophore models that define the key chemical features required for a specific activity.
Analogue Design: Based on the computational understanding of its structure-activity relationships, new analogues of this compound can be designed in silico. nih.gov For example, modifications to the pentyl or pentenyl chains, or substitution on the cyclopropyl ring, can be explored to modulate the molecule's properties. These designed compounds can then be prioritized for synthesis and experimental testing.
Structure Activity Relationship Sar Studies on 1 2 Pentylcyclopropyl Pent 4 En 2 One and Analogues
Methodologies for Elucidating Structure-Activity Relationships
Elucidating the intricate connections between a molecule's structure and its biological effect requires a suite of computational and statistical tools. These methods aim to build predictive models that can guide the synthesis of new compounds with improved properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activities. jocpr.com This method is pivotal in predicting the activity of novel or unsynthesized molecules, thereby streamlining the drug discovery process. jocpr.comnih.gov A QSAR model is essentially an equation that links physicochemical properties or structural features (descriptors) of a set of compounds to their experimentally determined biological potency. jocpr.comnih.gov
The development of a robust QSAR model involves several key steps:
Data Set Preparation: A diverse set of structural analogues of 1-(2-Pentylcyclopropyl)pent-4-en-2-one with a wide range of biological activities would be compiled.
Descriptor Calculation: For each molecule, a large number of molecular descriptors representing various physicochemical properties are calculated.
Model Building: Using statistical methods, a relationship is established between the descriptors and the biological activity.
Model Validation: The model's predictive power is rigorously tested to ensure its reliability for screening new compounds. researchgate.net
The resulting models provide valuable insights into which molecular features are crucial for the desired biological effect, guiding further optimization. jocpr.com
Table 1: Hypothetical QSAR Data for Analogues of this compound This table illustrates the type of data used in a QSAR study. The values are for demonstrative purposes only.
| Compound ID | Modification | LogP (Lipophilicity) | Molecular Weight | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| Analogue-1 | Parent (Pentyl) | 4.2 | 208.35 | 17.1 | 5.2 |
| Analogue-2 | Butyl group | 3.7 | 194.32 | 17.1 | 8.9 |
| Analogue-3 | Hexyl group | 4.7 | 222.38 | 17.1 | 3.1 |
| Analogue-4 | Hydroxy on pentyl | 3.5 | 224.35 | 37.3 | 15.4 |
| Analogue-5 | Fluoro on pentyl | 4.3 | 226.34 | 17.1 | 4.5 |
Application of Molecular Descriptors and Feature Selection Techniques in SAR Analysis
Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. wiley.commdpi.com They are the foundation of QSAR modeling, encoding the chemical information that is correlated with biological activity. mdpi.comnih.gov Descriptors can be categorized based on their dimensionality, from simple 1D properties like molecular weight to complex 3D descriptors that describe the spatial arrangement of atoms. nih.gov
Given that thousands of descriptors can be calculated for a single molecule, a critical step in building a predictive QSAR model is feature selection . nih.govelsevierpure.com This process aims to identify the most relevant descriptors that have the greatest influence on biological activity, while removing redundant or irrelevant ones. elsevierpure.com Effective feature selection prevents model overfitting and improves its interpretability and predictive power. elsevierpure.com Various techniques, such as genetic algorithms, stepwise regression, and recursive feature elimination, are employed to find the optimal subset of descriptors. nih.govelsevierpure.com
Table 2: Common Categories of Molecular Descriptors in SAR Studies
| Descriptor Category | Description | Examples |
|---|---|---|
| Constitutional (1D) | Based on molecular formula and atom counts. | Molecular Weight, Atom Count, Number of Rotatable Bonds |
| Topological (2D) | Describe atom connectivity and molecular branching. | Wiener Index, Kier & Hall Connectivity Indices |
| Geometrical (3D) | Based on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia |
| Physicochemical | Quantify key chemical properties. | LogP (Lipophilicity), Polar Surface Area (PSA), Molar Refractivity |
| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, Dipole Moment, Atomic Charges |
Statistical and Machine Learning Approaches for Complex SAR Patterns (e.g., PCA, ANN, SVM)
While traditional linear regression methods are useful, SAR often involves complex, non-linear relationships that these models cannot capture. acs.org To address this, advanced statistical and machine learning (ML) techniques are employed. researchgate.netnih.gov These methods can identify intricate patterns within large datasets, leading to more accurate and robust predictive models. nih.gov
Principal Component Analysis (PCA): A dimensionality reduction technique used to simplify complex datasets. In SAR, PCA can help visualize the distribution of compounds in chemical space and identify the main drivers of variance in the data. acs.org
Artificial Neural Networks (ANN): Inspired by the human brain, ANNs are powerful for modeling highly non-linear relationships between molecular descriptors and activity. acs.org They are particularly effective when dealing with large and diverse datasets.
Support Vector Machines (SVM): A supervised learning algorithm that excels at classification and regression tasks. In QSAR, SVMs are used to classify compounds as active or inactive or to predict a continuous activity value, often providing high predictive accuracy. researchgate.net
The application of these ML methods has been shown to outperform traditional techniques in many QSAR studies, offering enhanced predictive capabilities. acs.org
In Silico Prioritization of Compound Libraries Based on Predicted Properties
In silico (computer-based) methods are indispensable for rapidly screening vast virtual libraries of chemical compounds to identify promising candidates for synthesis and biological testing. nih.govijsdr.org This process, known as virtual screening, significantly accelerates the early stages of drug discovery by focusing resources on molecules with a higher probability of success. ijsdr.orgtechnologynetworks.com
The workflow typically begins with a large database of virtual compounds, which can number in the millions. nih.gov QSAR models and molecular docking simulations are then used as filters to prioritize this library. ijsdr.orgnih.gov
Ligand-based virtual screening uses QSAR models or similarity searching to identify molecules that are structurally similar to known active compounds or possess features predicted to be favorable for activity. nih.gov
Structure-based virtual screening relies on the 3D structure of the biological target. imrpress.com Molecular docking algorithms predict how each compound in the library might bind to the target's active site, ranking them based on a calculated binding affinity score. nih.govimrpress.com
By integrating these approaches, researchers can efficiently narrow down a massive library to a manageable number of high-priority candidates for further investigation. nih.gov
Rational Design and Optimization of Structural Modifications through SAR Insights
The ultimate goal of SAR studies is to enable the rational design of new molecules with improved properties. google.comresearchgate.netnih.gov The insights gained from QSAR models and SAR analysis provide a roadmap for medicinal chemists, indicating which structural modifications are likely to enhance biological activity, selectivity, or other desirable characteristics. researchgate.netnih.gov
For the this compound scaffold, SAR insights might reveal that:
Increasing the length or branching of the pentyl group enhances lipophilicity and, consequently, activity.
Introducing specific substituents (e.g., halogens or hydroxyl groups) at key positions on the molecule can create new interactions with the biological target.
Modifying the electronics of the pentenone system is critical for potency.
This knowledge-driven approach is far more efficient than traditional trial-and-error synthesis. nih.gov By leveraging SAR data, chemists can design and synthesize novel analogues with a much higher probability of achieving the desired therapeutic profile. researchgate.netnih.gov
Future Research Directions and Emerging Methodologies for 1 2 Pentylcyclopropyl Pent 4 En 2 One
Development of Chemo- and Enantioselective Catalytic Systems for Complex Syntheses
The precise control of stereochemistry is a paramount challenge in the synthesis of complex molecules containing multiple stereocenters, such as 1-(2-pentylcyclopropyl)pent-4-en-2-one. Future research will undoubtedly focus on the development of novel catalytic systems that can achieve high levels of both chemoselectivity and enantioselectivity.
One promising avenue is the use of dual-catalyst systems, which can enable previously challenging transformations. For instance, a combination of a chiral Lewis acid and a transition metal photoredox catalyst has been successfully employed for the enantioselective [2+2] photocycloaddition of enones. nih.gov This strategy could potentially be adapted for the asymmetric synthesis of complex cyclopropyl (B3062369) ketones, offering a pathway to enantiomerically pure products. nih.govnih.govresearchgate.net The ability to tune the chiral catalyst independently of the photocatalyst allows for the optimization of stereoselectivity without compromising the reaction's efficiency. nih.gov
Furthermore, chemoenzymatic strategies are emerging as powerful tools for the stereoselective synthesis of chiral cyclopropane (B1198618) rings. rochester.edu Engineered enzymes, such as variants of myoglobin (B1173299), have demonstrated the ability to catalyze the diastereoselective and enantioselective cyclopropanation of olefins with high precision. rochester.edu The broad substrate scope of these biocatalysts suggests that they could be applied to the synthesis of a diverse library of cyclopropyl ketones, including analogs of this compound. rochester.edu The subsequent chemical diversification of these enzymatically produced chiral building blocks would provide access to a wide range of structurally complex and enantiopure cyclopropane-containing compounds. rochester.edu
The development of new ligands for metal-catalyzed reactions also remains a critical area of research. For example, modified hybrid phosphorus ligands have been shown to be highly effective in the rhodium-catalyzed chemo-, regio-, and enantioselective hydroformylation of cyclopropyl-functionalized trisubstituted alkenes. researchgate.net Such advancements in ligand design could lead to more efficient and selective methods for introducing functional groups into molecules containing a cyclopropane ring.
Table 1: Comparison of Emerging Catalytic Strategies
| Catalytic Strategy | Key Features | Potential Advantages for Synthesizing this compound |
| Dual-Catalyst Systems | Utilizes two distinct catalysts to independently control reactivity and stereoselectivity. nih.gov | Enables enantioselective photochemical reactions that are otherwise difficult to achieve. nih.gov |
| Chemoenzymatic Synthesis | Employs engineered enzymes for highly stereoselective transformations. rochester.edu | Offers high diastereo- and enantioselectivity for the formation of the cyclopropane ring. rochester.edu |
| Advanced Ligand Design | Focuses on creating novel ligands to enhance the performance of metal catalysts. researchgate.net | Can improve chemo-, regio-, and enantioselectivity in various synthetic transformations. researchgate.net |
Integration of Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes and improving product yields and purity. The integration of advanced spectroscopic techniques for real-time reaction monitoring is a key area of future research. perkinelmer.com Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy can provide detailed molecular-level information about the progress of a chemical reaction. researchgate.netmdpi.com
Modern FTIR spectrometers with rapid scanning capabilities can be coupled with techniques like stopped-flow to monitor fast chemical reactions in real time. perkinelmer.com This allows for the identification of transient intermediates and the elucidation of reaction pathways. perkinelmer.comresearchgate.net For the synthesis of this compound, in-situ FTIR could be used to track the consumption of starting materials and the formation of the cyclopropane ring, providing valuable kinetic data.
Raman spectroscopy is another powerful tool for online reaction monitoring, as it can provide information about the vibrational modes of molecules and is particularly well-suited for analyzing samples in aqueous solutions. mdpi.comsustainability-directory.com The use of advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) can provide enhanced sensitivity and spatial resolution, allowing for the study of reactions at the single-molecule level. mdpi.com
Fluorescence spectroscopy, known for its high sensitivity and non-invasive nature, can also be employed to monitor a wide range of molecules in real time. mdpi.com By using fluorescent probes or by monitoring the intrinsic fluorescence of reactants or products, it is possible to gain insights into reaction kinetics and mechanisms. mdpi.comsustainability-directory.com
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Provided | Application in the Synthesis of this compound |
| FTIR Spectroscopy | Vibrational modes of molecules, functional group analysis. perkinelmer.commdpi.com | Real-time monitoring of the formation of the carbonyl and cyclopropane moieties. |
| Raman Spectroscopy | Molecular vibrations, complementary to IR. mdpi.comsustainability-directory.com | In-situ analysis of reaction mixtures, including aqueous systems. |
| NMR Spectroscopy | Detailed structural information, identification of intermediates. researchgate.net | Elucidation of the stereochemical outcome of the reaction. |
| Fluorescence Spectroscopy | Highly sensitive detection of fluorescent species. mdpi.comsustainability-directory.com | Monitoring reaction kinetics through changes in fluorescence. |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of organic synthesis by enabling the prediction of reaction outcomes and facilitating the design of novel synthetic routes. researchgate.netyoutube.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions about new, untested reactions. researchgate.netengineering.org.cn
Furthermore, ML models can be trained to predict the major product of a chemical reaction given a set of reactants and reagents. acs.org This can help chemists to avoid unwanted side reactions and to optimize reaction conditions for the desired outcome. researchgate.net By treating reaction prediction as a machine translation problem, where the input is the SMILES strings of the reactants and the output is the SMILES string of the product, models like the Molecular Transformer have achieved high accuracy in predicting reaction outcomes. researchgate.net
AI can also be used to design novel compounds with desired properties. By learning the relationship between molecular structure and biological activity, ML models can suggest new molecules that are likely to be active for a particular target. This could lead to the design of analogs of this compound with enhanced or novel biological activities.
Exploration of Bio-Inspired and Biomimetic Synthetic Strategies for Unique Stereochemistries
Nature provides a rich source of inspiration for the synthesis of complex molecules with unique stereochemistries. researchgate.net Many natural products contain the cyclopropane motif, and their biosynthetic pathways often involve elegant and highly selective enzymatic transformations. scispace.comrsc.orgmarquette.edursc.org The study of these biosynthetic pathways can inform the development of novel biomimetic synthetic strategies.
For example, the biosynthesis of some cyclopropane-containing fatty acids involves the enzymatic modification of unsaturated precursors. scispace.com A biogenetically-inspired synthesis could mimic this approach by using a chemoenzymatic or purely chemical method to achieve a similar transformation. This could involve, for instance, an intramolecular cyclization of a suitably functionalized acyclic precursor to form the cyclopropane ring with a specific stereochemistry.
The use of biomimetic polyene cyclizations is another powerful strategy for the construction of complex carbocyclic frameworks. While not directly applicable to the synthesis of a simple cyclopropane, the principles of these reactions, which involve the generation of a carbocation that then triggers a cascade of cyclizations, could inspire new approaches to the synthesis of more complex molecules containing the cyclopropane ring.
By drawing inspiration from the elegant and efficient way in which nature constructs complex molecules, synthetic chemists can develop new and powerful strategies for the synthesis of challenging targets like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
